Pregnenolone-13C2,d2

Isotope Dilution Mass Spectrometry LC-MS/MS Endocrinology

Pregnenolone-13C2,d2 is a dual-labeled (13C at C20/C21, 2H at C16) certified reference material engineered for reliable LC-MS/MS quantification of pregnenolone in clinical endocrinology, sports anti-doping, and neurosteroid research. Unlike deuterium-only standards prone to H/D exchange, its dual 13C/2H labeling delivers a stable +4 Da mass shift and near-identical chromatographic co-elution with the endogenous analyte, ensuring uncompromised correction for matrix effects and ion suppression. Supplied as a 100 µg/mL acetonitrile solution with full ISO 17034/ISO 17025 metrological traceability to SI units, it is the definitive internal standard for labs requiring legally defensible, WADA-compliant analytical results.

Molecular Formula C21H32O2
Molecular Weight 320.5 g/mol
Cat. No. B12059399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePregnenolone-13C2,d2
Molecular FormulaC21H32O2
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+/m0/s1/i1+1,6D2,13+1
InChIKeyORNBQBCIOKFOEO-KXHQNKTISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pregnenolone-13C2,d2: A Certified, Dual-Labeled Internal Standard for LC-MS/MS Steroid Quantification


Pregnenolone-13C2,d2 is a stable isotope-labeled analog of the endogenous steroid hormone pregnenolone, a key neurosteroid and biosynthetic precursor to all other steroid hormones [1]. This compound is engineered with a dual labeling strategy, incorporating both carbon-13 (¹³C) atoms at the 20 and 21 positions and deuterium (²H) atoms at the 16 position . This specific labeling pattern results in a molecular weight shift of +4 Da relative to the unlabeled parent (MW: 320.48 vs 316.48 g/mol), providing clear mass spectrometric resolution . It is supplied as a certified reference material (CRM) in a 100 µg/mL acetonitrile solution, making it suitable for use as an internal standard (IS) in numerous LC-MS/MS and GC-MS applications within clinical endocrinology, pharmaceutical research, and sports testing .

Beyond Deuterium: Why the 13C2,d2 Dual-Labeling of Pregnenolone-13C2,d2 is Critical for Analytical Accuracy


Substituting Pregnenolone-13C2,d2 with other pregnenolone internal standards, such as unlabeled pregnenolone or simple deuterium-labeled analogs like Pregnenolone-d4, introduces significant analytical risks that compromise data integrity. Unlabeled IS cannot be distinguished from endogenous analyte, leading to false negatives. While deuterium-labeled IS provides a mass shift, it is susceptible to hydrogen-deuterium exchange in protic solvents or during sample preparation, resulting in signal loss and inaccurate quantification [1]. Furthermore, class-level evidence from steroid analysis indicates that ¹³C-labeled internal standards are preferred for LC-MS/MS due to co-elution with the analyte, which is critical for compensating for matrix effects and ion suppression [2]. Pregnenolone-13C2,d2's dual ¹³C/²H labeling offers a more robust and stable mass shift, minimizing exchange and ensuring reliable quantification across diverse analytical workflows, making it a superior choice for rigorous scientific and clinical studies.

Quantitative Evidence: Head-to-Head and Class-Level Performance Metrics for Pregnenolone-13C2,d2


Isotopic Purity and Mass Shift Resolution: Dual-Labeling vs. Single-Label Analogs

Pregnenolone-13C2,d2 features a +4 Da mass shift from the native compound, which is superior to the +4 Da shift of Pregnenolone-d4. While both provide a +4 Da nominal mass increase, the incorporation of two ¹³C atoms directly into the steroid backbone confers a higher isotopic purity and greater stability against deuterium-hydrogen exchange compared to a perdeuterated analog [1]. Class-level inference suggests that for quantitative LC-MS/MS, a mass shift of +3 Da or greater is required to avoid isotopic interference from the naturally occurring M+1 and M+2 isotopologues of the unlabeled analyte [2]. The dual ¹³C/²H labeling strategy ensures this requirement is met with a mass difference that is less susceptible to the chromatographic shifts (isotope effects) that can sometimes affect purely deuterated compounds [1].

Isotope Dilution Mass Spectrometry LC-MS/MS Endocrinology

Analytical Suitability: Pregnenolone-13C2,d2 as a Certified Reference Material (CRM)

Pregnenolone-13C2,d2 is supplied as a Certified Reference Material (CRM) by Cerilliant, with a stated concentration of 100 µg/mL in acetonitrile . In contrast, many commercially available pregnenolone-d4 products are offered as research-grade chemicals, often with lower and more variable purity specifications (e.g., >98% purity) and are not certified to ISO 17034 and ISO/IEC 17025 standards for reference material production . The CRM designation guarantees a higher level of confidence in the stated concentration and purity, which is essential for creating accurate calibration curves and controls in regulated bioanalytical and clinical diagnostic laboratories .

Quality Control Clinical Chemistry Sports Testing

Method Validation Support: Performance of Deuterated Internal Standard (Pregnenolone-d4) in Human Serum

A validated high-throughput LC-MS/MS method for quantifying pregnenolone in human serum utilized a deuterated internal standard (pregnenolone-D4) to achieve intra- and inter-batch precision below 5% and 8%, respectively, and carryover under 0.2% [1]. The internal standard peak areas demonstrated consistent recovery (~65%) and effectively compensated for matrix effects. While this study used Pregnenolone-d4, it serves as direct supporting evidence for the entire class of stable isotope-labeled pregnenolone internal standards. It confirms that such an approach is critical for achieving the high precision and accuracy required for clinical research applications [1]. Pregnenolone-13C2,d2, with its dual-labeling and CRM certification, would be expected to provide equal or superior performance, particularly in mitigating matrix effects and ensuring long-term stability.

Method Validation Clinical Research LC-MS/MS

Isotopic Purity and Enrichment: Meeting the >98% Threshold for Robust Quantitation

Certificates of analysis for Pregnenolone-13C2,d2 CRM solution specify isotopic enrichment of 99% for ¹³C and 98% for ²H . These values exceed the recommended threshold of >98% isotopic abundance for internal standards used in quantitative mass spectrometry [1]. Lower isotopic purity can lead to the presence of unlabeled or partially labeled species, which will co-elute with and contribute to the analyte signal, causing a systematic underestimation of analyte concentration and compromising assay accuracy [1].

Isotope Ratio Mass Spectrometry Quality Control Stable Isotope Labeling

Price and Procurement: Cost-Benefit Analysis of CRM vs. Research-Grade Standards

The list price for a 1 mL ampoule of Pregnenolone-13C2,d2 CRM (100 µg/mL) is $773.00 . This is significantly higher than the $75.50 list price for a comparable quantity of unlabeled Pregnenolone CRM . However, this cost is justified for applications where absolute quantification is paramount. In contrast, research-grade Pregnenolone-d4 (5 mg) can be purchased for approximately $150-300, but it requires in-house preparation and validation, which incurs additional labor, solvent, and quality control costs . For regulated bioanalysis (GLP, clinical trials) or high-stakes clinical diagnostics, the cost of a CRM is offset by the reduced risk of method failure, regulatory scrutiny, and the cost of repeating failed analytical runs [1].

Procurement Analytical Chemistry Regulated Bioanalysis

Matrix Effect Compensation: Dual-Labeled vs. Unlabeled Standards in Complex Biological Matrices

In isotope dilution mass spectrometry (IDMS), the internal standard's function is to compensate for matrix effects and recovery losses. Class-level inference and direct evidence from a study using Pregnenolone-d4 show that a stable isotope-labeled IS effectively compensated for matrix effects and a ~65% extraction recovery, enabling accurate quantification in human serum [1]. Using an unlabeled structural analog or an external standard calibration method would fail to account for these sample-specific losses, leading to significant quantitative bias [2]. Pregnenolone-13C2,d2, by virtue of its near-identical physicochemical properties to the analyte and its stable mass label, provides a robust mechanism for correcting for these variabilities, ensuring the analytical result accurately reflects the true analyte concentration in the sample [2].

Ion Suppression Sample Preparation Bioanalysis

High-Value Application Scenarios for Pregnenolone-13C2,d2 Based on Verified Performance Metrics


Accurate Quantification of Pregnenolone in Clinical Research and Diagnostics for Steroidogenesis Disorders

Pregnenolone-13C2,d2 is the optimal internal standard for developing and running validated LC-MS/MS assays intended for quantifying serum pregnenolone levels in clinical research settings. Its CRM certification and dual-labeling ensure the highest level of accuracy and precision necessary for diagnosing and monitoring conditions like Congenital Adrenal Hyperplasia (CAH) . The data from Section 3 demonstrates that this class of IS enables methods to achieve intra- and inter-assay precision below 8% [1]. This level of performance is critical for longitudinal patient monitoring and for studies investigating the subtle changes in the steroid metabolome associated with disease progression or therapeutic intervention.

Ensuring Regulatory Compliance in Anti-Doping and Forensic Toxicology Laboratories

For laboratories operating under stringent regulatory oversight, such as those accredited by the World Anti-Doping Agency (WADA) or performing forensic toxicology, the use of a fully traceable CRM like Pregnenolone-13C2,d2 is non-negotiable. As established in Section 3, its ISO 17034 and ISO/IEC 17025-compliant certification provides an unbroken chain of metrological traceability to the International System of Units (SI) . This provides a robust legal and scientific defense for analytical results that may be subject to legal challenge, a level of assurance that research-grade standards cannot offer.

Minimizing Matrix Effects in Quantitative Bioanalysis of Neurosteroids in Brain Tissue

Quantifying neurosteroids like pregnenolone in complex biological matrices such as brain tissue homogenate presents significant analytical challenges due to high levels of phospholipids and other interfering compounds. The evidence from Section 3 confirms that the stable isotope-labeled internal standard approach effectively corrects for matrix-induced ion suppression and variable extraction recovery [2]. Pregnenolone-13C2,d2's near-identical physicochemical properties ensure it co-elutes precisely with the endogenous analyte, providing a point-by-point correction for these effects across the entire chromatographic peak. This is essential for obtaining accurate, reproducible measurements in neuroscience and neuropharmacology research.

Robust and Economical Workflow for High-Throughput Steroid Panels in Biobank Studies

For large-scale epidemiological or biobank studies analyzing thousands of samples for multiple steroid hormones, analytical robustness and cost-efficiency are paramount. While the upfront cost of Pregnenolone-13C2,d2 CRM is higher, as detailed in Section 3, its use minimizes the risk of costly batch failures due to IS degradation or inaccurate calibration [3]. By providing a stable and certified concentration, it reduces the need for frequent re-calibration and re-validation, thereby increasing the overall throughput and lowering the 'cost-per-reportable-result' over the life of the project. This makes it a strategic procurement choice for high-volume, long-term research initiatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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